1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-fluorophenoxy)ethan-1-one
Description
This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, substituted at the 4-position with a 4-chlorobenzenesulfonyl group and at the 8-position with a 2-(2-fluorophenoxy)acetyl moiety. Its molecular formula is C₂₃H₂₃ClFN₂O₅S (exact weight inferred from analogs: ~506.96 g/mol).
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O5S/c22-16-5-7-17(8-6-16)31(27,28)25-13-14-30-21(25)9-11-24(12-10-21)20(26)15-29-19-4-2-1-3-18(19)23/h1-8H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUHKTIUTHOGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)COC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-fluorophenoxy)ethan-1-one typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group is introduced via a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride.
Attachment of the Fluorophenoxyacetyl Group: The 2-fluorophenoxyacetyl group is attached through an acylation reaction using 2-fluorophenoxyacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions may target the carbonyl group in the acetyl moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced products may include alcohols or amines.
Substitution: Substituted products will vary depending on the specific reagents used.
Scientific Research Applications
1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-fluorophenoxy)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating the associated pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Heteroatom Composition
- Target Compound : Contains a 1-oxa-4,8-diazaspiro[4.5]decane core.
- 8-(4-Ethylbenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (): Replaces one nitrogen with a carbonyl group (1,4,8-triazaspiro system), reducing hydrogen-bonding capacity. This structural shift may alter solubility (e.g., polar surface area) and target selectivity.
2.1.2. Ring Puckering and Conformational Dynamics
The spiro[4.5]decane system’s puckering (described via Cremer-Pople coordinates in ) influences spatial accessibility of substituents. For example, the target compound’s 4-chlorobenzenesulfonyl group occupies an equatorial position, minimizing steric clashes compared to axial orientations seen in analogs with bulkier substituents (e.g., 4-ethylbenzene sulfonyl in ) .
Substituent Effects on Physicochemical Properties
*Estimated from analogs (e.g., G499-0149 in ).
†Calculated from molecular formula (C₂₄H₂₅FN₃O₃S).
- logP Trends : The target compound’s logP (~3.3) is comparable to G499-0149 (3.326), suggesting similar membrane permeability. Bulkier substituents (e.g., bis(4-fluorophenyl)butyl in ) increase molecular weight but may reduce logP due to polar group additions .
- Polar Surface Area (PSA) : High PSA (~62 Ų) in the target and G499-0149 indicates moderate solubility in polar solvents, critical for oral bioavailability .
Key Research Findings
Substituent Position Matters: 2-Fluorophenoxy (target) vs.
Spiro Ring Rigidity : The 1-oxa-4,8-diazaspiro core’s conformational restriction (analyzed via SHELX in ) enhances selectivity for structured binding pockets compared to flexible linear analogs .
Biological Activity
1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-fluorophenoxy)ethan-1-one is a complex organic compound with potential therapeutic applications. Its unique structural features suggest it may interact with various biological pathways, particularly in cancer treatment and other diseases.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies indicate that it may interfere with the Wnt/β-catenin pathway, which is crucial in cancer cell proliferation and survival.
Anticancer Properties
Research has shown that compounds structurally similar to 1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-fluorophenoxy)ethan-1-one exhibit significant anticancer activity. For instance, a related sulfonamide compound demonstrated potent inhibition of colorectal cancer cell lines (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM respectively, suggesting that similar mechanisms may be at play for our compound .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it could induce apoptosis and cell cycle arrest at the G2/M phase, which is a critical checkpoint for cell division .
Study 1: Inhibition of Cancer Cell Proliferation
A study focused on a related class of compounds showed that they significantly inhibited the growth of cancer cells in vitro. The mechanism involved binding to the β-catenin armadillo repeat domain, which is essential for Wnt signaling . This suggests that our compound may have a similar mode of action.
Study 2: Structural Optimization for Enhanced Activity
Further investigations into structural modifications revealed that introducing different substituents could enhance biological potency. For example, modifications at the C-6 and C-7 positions of related compounds led to increased antiproliferative activity against human breast carcinoma cells .
Data Table: Biological Activity Overview
| Activity | Effect | IC50 | Cell Line |
|---|---|---|---|
| Anticancer | Inhibition of proliferation | 0.12 μM | HCT116 |
| Induction of Apoptosis | G2/M phase arrest | Not specified | Various Cancer Lines |
| Wnt/β-Catenin Pathway Inhibition | Reduced signaling | Not specified | SW480 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
